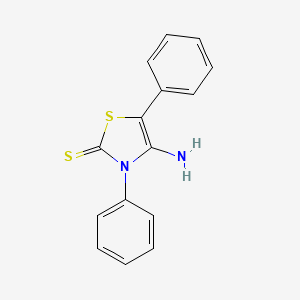
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a hydroxy group, a methyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2-hydroxy-5-methylbenzoic acid with 2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid under specific conditions.
Cyclization Reactions: Cyclization of appropriate precursors to form the pyridine ring structure.
Oxidation Reactions: Oxidation of intermediate compounds to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation Reactions: Oxidation of intermediate compounds to introduce hydroxy and carboxylic acid groups.
Reduction Reactions: Reduction of specific functional groups to achieve the desired molecular structure.
Substitution Reactions: Substitution reactions to introduce or modify functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride.
Substitution reagents including halogens or alkylating agents.
Major Products Formed:
Oxidation typically results in the formation of hydroxy and carboxylic acid groups.
Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution reactions can produce various substituted pyridine compounds.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving pyridine derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to the compound's biological activity.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methylbenzoic acid
2-Methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Other pyridine derivatives
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable molecule for research and industrial use.
Propriétés
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-7-3-4-12(17)10(5-7)13(18)11-6-9(15(20)21)8(2)16-14(11)19/h3-6,17H,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFBEIUDKOXBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(NC2=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)

![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)


![3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate](/img/structure/B7883602.png)

![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)

![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)


